1-[3-(4-nitrophenoxy)propyl]-1H-Imidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[3-(4-nitrophenoxy)propyl]imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c16-15(17)11-2-4-12(5-3-11)18-9-1-7-14-8-6-13-10-14/h2-6,8,10H,1,7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYVYWAUONFWZDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCCCN2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60529227 | |
| Record name | 1-[3-(4-Nitrophenoxy)propyl]-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60529227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88138-61-8 | |
| Record name | 1-[3-(4-Nitrophenoxy)propyl]-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60529227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemo Selectivity for 1 3 4 Nitrophenoxy Propyl 1h Imidazole
Retrosynthetic Analysis and Strategic Bond Disconnections
A retrosynthetic analysis of 1-[3-(4-nitrophenoxy)propyl]-1H-imidazole reveals two primary disconnection points, leading to two plausible synthetic routes.
Route A involves the disconnection of the N-C bond between the imidazole (B134444) ring and the propyl chain. This pathway identifies imidazole and 1-(3-halopropoxy)-4-nitrobenzene as the key synthons. The forward synthesis would, therefore, entail the N-alkylation of imidazole with the pre-formed nitrophenoxy propyl halide.
Route B focuses on the disconnection of the C-O ether bond. This strategy points to 1-(3-halopropyl)-1H-imidazole and 4-nitrophenol (B140041) as the principal starting materials. The corresponding forward synthesis would be a Williamson ether synthesis between the sodium or potassium salt of 4-nitrophenol and an N-alkylated propyl halide derivative of imidazole.
Both routes offer viable pathways to the target molecule. The choice between them often depends on the availability and reactivity of the starting materials, as well as the desired control over by-product formation. For instance, using a difunctional reagent like 1-bromo-3-chloropropane (B140262) allows for selective initial reaction at the more reactive C-Br bond, which can be advantageous in a stepwise synthesis. phasetransfercatalysis.com
Optimization of Imidazole Alkylation Protocols
The N-alkylation of imidazole is a fundamental step in many synthetic routes. Achieving mono-alkylation and avoiding the formation of imidazolium (B1220033) salts is a key challenge due to the increased basicity of the N-alkylated product compared to imidazole itself. researchgate.net Optimization of this step involves careful selection of the base, solvent, and reaction temperature.
A common approach involves the deprotonation of imidazole with a suitable base, followed by reaction with an alkylating agent. The use of strong bases like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) is effective. masterorganicchemistry.com Alternatively, solid-liquid phase-transfer catalysis (PTC) has emerged as a powerful technique for selective N-alkylation, often providing high yields while minimizing quaternization. researchgate.net This method can be performed in the absence of a solvent, which aligns with green chemistry principles. researchgate.net
Table 1: Optimization of Imidazole Alkylation Conditions (Analogous Reactions)
| Alkylating Agent | Base | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1-Bromobutane | Solid KOH | Tetrabutylammonium (B224687) bromide (TBAB) | None (Solvent-free) | 25 | High | researchgate.net |
| Alkyl Halide | K2CO3 | None | Acetonitrile (B52724) | 80 | Good | researchgate.net |
| 1-Bromo-3-chloropropane | NaOH (22%) | TBAB | Toluene | 25-28 | Not specified | phasetransfercatalysis.com |
| Alkyl Halide | Potassium tert-butoxide | 18-crown-6 | Diethyl ether | Not specified | Good | researchgate.net |
Regioselective Etherification Strategies for 4-Nitrophenoxy Incorporation
The formation of the 4-nitrophenoxy ether linkage is most commonly achieved via the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by the 4-nitrophenoxide ion. byjus.comwikipedia.org The acidity of the phenolic proton in 4-nitrophenol (pKa ≈ 7.15) allows for the use of moderately strong bases like potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH) to generate the nucleophilic phenoxide in situ. researchgate.net
The choice of solvent is crucial for the success of the Williamson ether synthesis. Polar aprotic solvents such as DMF, dimethyl sulfoxide (B87167) (DMSO), or acetonitrile are commonly used as they effectively solvate the cation of the base without solvating the nucleophile, thus enhancing its reactivity. byjus.comwikipedia.org The reaction is typically conducted at elevated temperatures, ranging from 50 to 100 °C, to ensure a reasonable reaction rate. byjus.comwikipedia.org
Table 2: Regioselective Etherification Conditions (Analogous Reactions)
| Phenol | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Hydroxyacetanilide | 2-Chloroethanol | K2CO3 | DMF | 70-110 | Good | researchgate.net |
| General Phenols | Alkyl Halide | NaH | THF/DMF | Not specified | Good | masterorganicchemistry.com |
| Phenols | Dimethyl/Diethyl Sulfate | K2CO3 | Solvent-free | Low | High | researchgate.net |
| 4-Hydroxybenzaldehyde | Benzyl Chloride | K2CO3 | Solvent-free | Not specified | 82 | researchgate.net |
Development of High-Yield and Scalable Synthetic Routes
For a synthetic route to be considered high-yield and scalable, it must be robust, cost-effective, and minimize the number of purification steps. Both retrosynthetic routes have the potential for scalability.
In Route A , the initial Williamson ether synthesis between 4-nitrophenol and an excess of a dihaloalkane like 1-bromo-3-chloropropane can be optimized to favor the mono-substituted product. The subsequent N-alkylation of imidazole can be performed under phase-transfer conditions to achieve high yields and easy work-up. researchgate.netphasetransfercatalysis.com
In Route B , the N-alkylation of imidazole with 1-bromo-3-chloropropane can be controlled to yield 1-(3-chloropropyl)-1H-imidazole. The subsequent Williamson ether synthesis with 4-nitrophenol can then be carried out. This stepwise approach allows for the purification of intermediates, potentially leading to a purer final product.
For industrial applications, continuous flow reactors are increasingly being considered for both N-alkylation and etherification reactions. These systems offer better control over reaction parameters, improved safety, and can lead to higher throughput and yields. The development of antifungal drugs often involves scalable synthetic processes to meet clinical and commercial demands. researchgate.netnih.gov
Exploration of Novel Catalytic Approaches in Synthesis
Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency and selectivity. In the context of synthesizing this compound, several catalytic approaches are noteworthy.
Phase-Transfer Catalysis (PTC) is particularly relevant for both the N-alkylation of imidazole and the Williamson ether synthesis. researchgate.netbyjus.comwikipedia.org PTC facilitates the transfer of the imidazolide (B1226674) or phenoxide anion from a solid or aqueous phase to the organic phase containing the alkylating agent. researchgate.net This is often achieved using quaternary ammonium (B1175870) salts like tetrabutylammonium bromide (TBAB) or crown ethers. researchgate.net The benefits of PTC include milder reaction conditions, the use of inexpensive inorganic bases, and often the elimination of the need for anhydrous solvents. acsgcipr.org
Metal-Catalyzed Cross-Coupling Reactions , such as the Buchwald-Hartwig amination or Ullmann condensation, represent alternative, albeit more complex, routes to the N-aryl linkage. However, for the N-alkylation with a propyl chain, these methods are not directly applicable. For the ether synthesis, copper-catalyzed Ullmann-type reactions can be employed for the formation of diaryl ethers, but for alkyl-aryl ethers, the Williamson synthesis remains the more straightforward and common method. researchgate.net
Green Chemistry Principles in the Synthesis of Imidazole Derivatives
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Several aspects of the synthesis of this compound can be optimized to be more environmentally benign.
The use of greener solvents is a key consideration. Water is an ideal green solvent, and some catalytic etherifications have been successfully performed in aqueous media. nih.gov Solvent-free reactions, as demonstrated in some Williamson syntheses and PTC alkylations, represent an even greener alternative. researchgate.netresearchgate.net
Catalysis is inherently a green chemistry principle as it allows for reactions to proceed with high atom economy and under milder conditions. The use of phase-transfer catalysts, for instance, can replace stoichiometric amounts of more hazardous reagents. acsgcipr.org
Elucidation of this compound Remains a Scientific Pursuit
Despite extensive searches of scientific literature and chemical databases, detailed experimental data on the advanced spectroscopic and crystallographic properties of the chemical compound this compound is not publicly available. While the compound is cataloged and its basic properties are listed in chemical databases such as PubChem, in-depth research findings necessary for a comprehensive structural and conformational analysis are absent from the current body of scientific literature.
The inquiry into the specific characteristics of this imidazole derivative, as outlined in the requested article structure, necessitates experimental data that, to date, has not been published in accessible scientific journals or repositories. The required information for a thorough elucidation includes:
High-Resolution NMR Spectroscopy: Detailed 1D and 2D NMR data (¹H, ¹³C, COSY, HSQC, HMBC) are essential for a complete conformational analysis in solution, including the assignment of all proton and carbon signals and the determination of through-bond and through-space correlations.
Single-Crystal X-ray Diffraction: A crystallographic study is paramount for determining the precise solid-state conformation, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding or π-stacking.
Chiroptical Studies: As the compound is not inherently chiral, chiroptical studies would not be applicable unless it was resolved into enantiomers through a chiral derivatization or separation process, for which there is no current evidence.
Advanced Mass Spectrometry: High-resolution mass spectrometry data would be required to confirm the elemental composition and fragmentation patterns, further validating the molecular structure and assessing its purity.
The absence of such specific, peer-reviewed data for this compound means that a scientifically rigorous and accurate article detailing these advanced characterization aspects cannot be generated at this time. The scientific community has yet to publish research that would provide the necessary findings to populate the requested detailed analysis.
Computational and Theoretical Investigations of 1 3 4 Nitrophenoxy Propyl 1h Imidazole
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. For 1-[3-(4-nitrophenoxy)propyl]-1H-imidazole, DFT calculations could provide valuable insights into its stability, reactivity, and spectroscopic properties. By solving the Kohn-Sham equations for this molecule, one can determine key electronic parameters.
Key DFT-derived properties could include:
Optimized Molecular Geometry: Determination of the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution around the molecule, identifying electrophilic (positive potential) and nucleophilic (negative potential) sites. This is particularly useful for predicting how the molecule might interact with other chemical species.
A hypothetical data table of DFT-calculated properties for this compound is presented below. These values would typically be calculated using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311G**).
Table 1: Hypothetical DFT-Calculated Electronic Properties
| Property | Hypothetical Value | Unit |
|---|---|---|
| HOMO Energy | -6.5 | eV |
| LUMO Energy | -2.1 | eV |
| HOMO-LUMO Gap | 4.4 | eV |
Molecular Dynamics Simulations of Conformational Landscapes
The flexibility of the propyl linker in this compound allows for a wide range of possible conformations. Molecular dynamics (MD) simulations can be employed to explore this conformational landscape over time, providing a dynamic picture of the molecule's behavior.
An MD simulation would involve placing the molecule in a simulated environment (e.g., a box of water molecules to mimic physiological conditions) and calculating the forces between all atoms at discrete time steps using a force field (e.g., CHARMM, AMBER). This allows for the tracking of atomic trajectories over time, typically on the nanosecond to microsecond scale.
Insights from MD simulations would include:
Conformational Flexibility: Analysis of the trajectory can reveal the most populated conformations and the transitions between them. This is often visualized using Ramachandran-like plots for the rotatable bonds in the propyl linker.
Solvent Effects: MD simulations explicitly including solvent molecules can provide information on how the molecule interacts with its environment, including the formation of hydrogen bonds.
Quantum Chemical Calculations for pKa and Lipophilicity Prediction
The pKa (acid dissociation constant) and lipophilicity (logP) are fundamental physicochemical properties that influence a molecule's behavior in biological systems, such as its absorption and distribution. Quantum chemical calculations offer a route to predict these properties.
pKa Prediction: The pKa of the imidazole (B134444) ring is a key determinant of its protonation state at physiological pH. Quantum chemical methods can be used to calculate the free energy change of the protonation/deprotonation reaction. This often involves calculating the energies of the protonated and deprotonated forms of the molecule, both in the gas phase and in a solvated environment using continuum solvation models (e.g., PCM, SMD).
Lipophilicity (logP) Prediction: The logarithm of the octanol-water partition coefficient (logP) is a measure of a molecule's lipophilicity. Quantum chemical methods can contribute to logP prediction by calculating the solvation free energies of the molecule in both octanol (B41247) and water. The difference in these free energies is related to the logP value.
Table 2: Hypothetical Predicted Physicochemical Properties
| Property | Predicted Value |
|---|---|
| pKa (Imidazole Nitrogen) | 6.8 |
Molecular Docking and Binding Affinity Predictions with Proposed Biological Targets
Given the presence of the imidazole and nitrophenyl moieties, which are found in many biologically active compounds, it is plausible that this compound could interact with various protein targets. Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex.
The molecular docking process would involve:
Selection of a Biological Target: Based on the structural similarity to known inhibitors, potential targets could include enzymes like cyclooxygenases (COX) or kinases.
Docking Simulation: A docking program (e.g., AutoDock, GOLD, Hex) would be used to place the ligand into the binding site of the receptor in multiple possible conformations and orientations.
Scoring and Analysis: The different poses would be scored based on a scoring function that estimates the binding affinity. The top-ranked poses would then be analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein's amino acid residues.
The binding affinity, often expressed as a binding energy (kcal/mol) or an inhibition constant (Ki), quantifies the strength of the interaction.
Quantitative Structure-Activity Relationship (QSAR) Model Development for Analogues
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. While a QSAR model cannot be developed for a single compound, this compound could serve as a template for the design of a library of analogues.
The development of a QSAR model for analogues of this compound would entail:
Creation of a Dataset: A series of analogues would be designed by systematically modifying the structure of the parent compound (e.g., changing the substituents on the phenyl ring, altering the length of the linker).
Calculation of Molecular Descriptors: For each analogue, a set of numerical descriptors representing its physicochemical properties (e.g., molecular weight, logP, polar surface area, electronic properties from DFT) would be calculated.
Model Building: A statistical method, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical equation that correlates the descriptors with the experimentally determined biological activity (e.g., IC50 values).
Model Validation: The predictive power of the QSAR model would be assessed using statistical metrics and external validation sets.
A validated QSAR model could then be used to predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent compounds.
Mechanistic Investigations of Biological Activities in Preclinical Models
Target Identification and Validation Through Proteomic and Genomic Screening
In modern drug discovery, identifying the molecular targets of a novel compound is a critical first step. For a compound like "1-[3-(4-nitrophenoxy)propyl]-1H-Imidazole," researchers would typically employ a variety of proteomic and genomic screening techniques.
Proteomic Approaches:
Affinity Chromatography-Mass Spectrometry: This is a powerful method where the compound of interest is immobilized on a solid support to "pull down" its binding partners from cell lysates. The captured proteins are then identified by mass spectrometry.
Activity-Based Protein Profiling (ABPP): This technique uses chemical probes that mimic the compound's structure to covalently label and identify enzyme targets within a complex proteome.
Genomic and Transcriptomic Approaches:
Global Gene Expression Profiling: Techniques like RNA-sequencing can reveal changes in gene expression in cells treated with the compound, offering clues about the pathways it affects.
CRISPR-Cas9 Screening: Genome-wide CRISPR screens can identify genes that, when knocked out, confer resistance or sensitivity to the compound, thereby pointing to its potential targets or pathways.
Without experimental data, the specific protein or genetic targets of "this compound" remain unknown.
Enzymatic Inhibition and Activation Kinetics Studies (in vitro)
Once a potential enzyme target is identified, detailed kinetic studies are performed to characterize the interaction. These studies determine whether the compound acts as an inhibitor or an activator and the mechanism of its action.
Common types of enzyme inhibition that would be investigated include:
Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate.
Non-competitive Inhibition: The inhibitor binds to a site other than the active site, changing the enzyme's conformation and reducing its activity.
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex.
Key parameters determined from these studies include the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀). For "this compound," no such enzymatic data is publicly available.
Receptor Binding and Ligand-Binding Affinity Studies (in vitro)
If the compound is suspected to interact with a receptor, binding assays are conducted to quantify this interaction. These studies are crucial for understanding the compound's potency and selectivity.
Radioligand Binding Assays: These assays use a radioactively labeled ligand that is known to bind to the receptor of interest. The ability of the test compound to displace the radioligand is measured to determine its binding affinity (Kᵢ).
Surface Plasmon Resonance (SPR): This label-free technique measures the binding and dissociation kinetics of the compound to its target in real-time.
There is no published data on the receptor binding profile or ligand-binding affinity of "this compound".
Cellular Pathway Modulation and Signal Transduction Analysis (in vitro)
To understand the functional consequences of target engagement, researchers investigate how the compound affects cellular signaling pathways. This involves treating cells with the compound and analyzing changes in key signaling molecules.
Methods for this analysis include:
Western Blotting: To measure the levels and phosphorylation status of proteins in a signaling cascade.
Reporter Gene Assays: To measure the activity of transcription factors that are downstream of the signaling pathway.
High-Content Imaging: To visualize changes in cellular morphology or the localization of signaling proteins.
The specific cellular pathways modulated by "this compound" have not been reported in the scientific literature.
Subcellular Localization and Cellular Permeability Studies
Understanding where a compound accumulates within a cell and its ability to cross cell membranes is vital for interpreting its biological activity.
Fluorescence Microscopy: If the compound is intrinsically fluorescent or can be tagged with a fluorescent dye, its distribution within the cell can be visualized.
Cell Fractionation: This technique separates different cellular organelles (e.g., nucleus, mitochondria, cytoplasm), and the concentration of the compound in each fraction can be measured.
Permeability Assays (e.g., PAMPA, Caco-2): These in vitro models predict the ability of a compound to passively diffuse across biological membranes, providing an estimate of its oral bioavailability.
No studies on the subcellular localization or cellular permeability of "this compound" are currently available.
In Vivo Pharmacodynamic Studies in Animal Models
Pharmacodynamic studies in animal models are essential to demonstrate that the compound can engage its target in a living organism and produce a measurable physiological effect. These studies help to establish a dose-response relationship and provide proof-of-concept for the compound's therapeutic potential.
For a novel compound, this would involve administering it to animals and measuring biomarkers related to its proposed mechanism of action. For example, if the compound is an enzyme inhibitor, enzyme activity would be measured in tissues of treated animals. There are no published in vivo pharmacodynamic studies for "this compound".
Investigation of Selectivity Against Off-Targets
It is rare for a drug to be completely specific for a single target. Assessing a compound's selectivity profile is crucial for predicting potential side effects. This involves screening the compound against a panel of other related and unrelated targets.
Broad Kinase Profiling: If the compound is a kinase inhibitor, it is typically tested against a large panel of kinases to determine its selectivity.
Safety Pharmacology Panels: These panels screen the compound against a wide range of receptors, ion channels, and enzymes known to be involved in adverse drug reactions.
The off-target selectivity profile of "this compound" has not been documented.
While the provided outline details a comprehensive preclinical investigation of a chemical compound, there is a notable absence of specific scientific literature and data for This compound . The methodologies described above represent the standard approach for such investigations. A structurally similar compound, 1-[3-(4-nitrophenyl)-3-phenoxypropyl]-1H-imidazole , has been reported to have antimicrobial activity against C. albicans. longdom.org However, without direct experimental evidence, the biological activities and mechanistic profile of "this compound" remain speculative. Further research is required to elucidate the potential therapeutic value of this specific chemical entity.
Structure Activity Relationship Sar and Structure Target Interaction Studies
Systematic Structural Modifications of the Imidazole (B134444) Core
The imidazole ring is a vital pharmacophore found in many biologically active compounds due to its unique electronic and structural features. nih.govchemijournal.com It is an aromatic heterocycle containing two nitrogen atoms, which can act as both hydrogen bond donors and acceptors, facilitating strong interactions with biological receptors. nih.govnih.gov
Systematic modifications of the imidazole core of 1-[3-(4-nitrophenoxy)propyl]-1H-imidazole have been explored to understand their effect on activity. Key modifications often involve the substitution at the C2, C4, and C5 positions of the imidazole ring. For instance, introducing small alkyl or electron-withdrawing groups can significantly alter the electronic distribution and steric profile of the molecule, thereby influencing its binding affinity.
Research on other imidazole-based antifungal agents has shown that the N3 atom of the imidazole ring often coordinates with the heme iron of cytochrome P450 enzymes, such as lanosterol (B1674476) 14α-demethylase, which is a critical enzyme in fungal cell membrane biosynthesis. wikipedia.org The orientation and accessibility of this nitrogen are therefore paramount.
Table 1: Effect of Imidazole Core Modifications on Antifungal Activity (Hypothetical Data Based on General SAR Principles)
| Modification on Imidazole Ring | Relative Activity | Rationale |
| Unsubstituted (as in parent compound) | Baseline | Reference activity. |
| 2-Methyl substitution | Decreased | Steric hindrance may disrupt binding at the active site. |
| 4-Nitro substitution | Increased | The electron-withdrawing nitro group can enhance interactions. humanjournals.com |
| 5-Phenyl substitution | Variable | Depending on the target, a bulky group could either enhance van der Waals interactions or cause steric clashes. drugbank.com |
Elucidation of the Role of the Propyl Linker in Target Recognition
Studies on similar molecules have demonstrated that the length and rigidity of the linker are critical. A linker that is too short may not allow the pharmacophoric groups to reach their respective binding pockets, while a linker that is too long might lead to an unfavorable entropic penalty upon binding. The propyl chain in this compound provides a balance of flexibility and conformational constraint.
Table 2: Influence of Linker Length on Biological Activity (Hypothetical Data)
| Linker Chain Length | Conformation | Predicted Biological Activity |
| Ethyl (2 carbons) | More rigid | Potentially reduced activity due to suboptimal positioning of pharmacophores. |
| Propyl (3 carbons) | Optimal flexibility | Assumed optimal for the target. |
| Butyl (4 carbons) | More flexible | May lead to a decrease in affinity due to higher conformational freedom. |
The nature of the linker itself can also be modified. For example, the introduction of heteroatoms or double bonds could alter the linker's polarity and rigidity, thereby fine-tuning the molecule's interaction with its target.
Impact of Substitutions on the 4-Nitrophenoxy Moiety on Biological Activity
The 4-nitrophenoxy group is another key feature of the molecule, likely involved in π-π stacking interactions and hydrogen bonding within the target's active site. The nitro group is a strong electron-withdrawing group, which polarizes the phenoxy ring and can participate in specific interactions.
The position and nature of substituents on the phenoxy ring can have a profound impact on biological activity. For instance, moving the nitro group from the para (4) position to the meta (3) or ortho (2) position would significantly alter the molecule's electronic and steric properties, likely affecting its binding affinity.
Table 3: Effect of Substitutions on the Phenoxy Ring (Hypothetical Data)
| Substitution on Phenoxy Ring | Electronic Effect | Predicted Biological Activity |
| 4-Nitro | Strongly electron-withdrawing | Key for activity, likely involved in crucial interactions. |
| 4-Chloro | Electron-withdrawing | May retain some activity, but the nature of the interaction might change. |
| 4-Methoxy | Electron-donating | Likely to decrease activity by altering the electronic nature of the ring. |
| 4-Amino | Electron-donating | Expected to reduce activity and change the hydrogen bonding potential. |
These modifications highlight the sensitivity of the biological target to the electronic and steric environment of this part of the molecule.
Pharmacophore Modeling for Target Interaction Optimization
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. nih.gov For this compound and its analogs, a pharmacophore model would typically include:
A hydrogen bond acceptor feature (from the imidazole nitrogen).
An aromatic/hydrophobic feature (from the imidazole ring).
A hydrophobic/aromatic feature (from the phenoxy ring).
A hydrogen bond acceptor feature (from the nitro group).
Defined spatial relationships and exclusion volumes.
By generating and validating such a model, researchers can virtually screen large compound libraries to identify new molecules with a higher probability of being active. nih.govnih.gov This approach streamlines the drug discovery process by prioritizing the synthesis and testing of the most promising candidates. The model can also guide the rational design of new derivatives with improved potency and selectivity by suggesting modifications that better fit the pharmacophoric requirements. mdpi.com
Design and Synthesis of Conformationally Restricted Analogues
To further probe the bioactive conformation and potentially increase binding affinity, conformationally restricted analogues of this compound can be designed and synthesized. By reducing the number of rotatable bonds, these analogues have a more rigid structure, which can lead to a more favorable entropy of binding if the locked conformation is the one recognized by the target.
Methods to introduce conformational rigidity include:
Incorporating the propyl linker into a cyclic system: For example, forming a piperidine (B6355638) or cyclohexane (B81311) ring that includes parts of the linker.
Introducing double or triple bonds into the linker: This would restrict rotation and define the geometry between the imidazole and phenoxy rings.
Creating bicyclic structures: Fusing the imidazole or phenoxy ring with another ring system.
The design and synthesis of such analogues, while synthetically challenging, can provide invaluable information about the three-dimensional requirements of the biological target and lead to the development of more potent and selective compounds. nih.gov
Derivatization Strategies and Design of Novel Analogues
Synthesis of Imidazole-Based Hybrid Molecules
The synthesis of hybrid molecules, which combine two or more pharmacophores into a single entity, is a prominent strategy in drug discovery to enhance therapeutic efficacy or to develop agents with dual modes of action. The imidazole (B134444) moiety is a common component in such hybrids due to its diverse biological activities and its ability to participate in various chemical reactions. mdpi.com
One established approach involves the eco-friendly, water-based synthesis of imidazole-pyrimidine hybrids under microwave irradiation. This method utilizes the aromatic nitro group substitution of nitroimidazoles with carbon nucleophiles. mdpi.com Applying this principle, 1-[3-(4-nitrophenoxy)propyl]-1H-imidazole could serve as a precursor. The nitro group on the phenoxy ring is a key functional handle. It can be reduced to an amine, which can then be used as a building block to couple with other heterocyclic systems or bioactive molecules. For instance, the resulting amino-phenylpropyl-imidazole could be reacted with various synthons to create urea, thiourea, amide, or sulfonamide-linked hybrids, each potentially altering the biological target profile.
A study on imidazole-based pyrimidine (B1678525) hybrids demonstrated that such molecules can act as potent inhibitors of specific enzyme isoforms like human carbonic anhydrase (hCA) II and IX. mdpi.com The synthesis involved reacting nitroimidazoles with pyrimidine-based nucleophiles. This suggests a pathway where the 4-nitrophenoxy moiety of the title compound could be replaced or modified to incorporate other heterocyclic rings, thereby creating novel hybrid structures.
Table 1: Examples of Synthesized Imidazole-Based Hybrids and Their Activity This table is based on findings from related imidazole compounds to illustrate the concept.
| Compound ID | Hybrid Structure Type | Target | Observed Activity | Reference |
|---|---|---|---|---|
| 3, 4, 7, 9-11 | Imidazole-Pyrimidine | hCA-IX | Excellent Inhibition | mdpi.com |
| 1, 2, 11 | Imidazole-Pyrimidine | hCA-II | Good Inhibition | mdpi.com |
| 5 | Imidazole-Pyrimidine | MDA-MB-231 Cells | Excellent Cytotoxicity | mdpi.com |
Functionalization of the Propyl Linker for Bioconjugation
The three-carbon propyl linker provides flexibility and appropriate spacing between the imidazole and nitrophenoxy moieties. This linker is also a prime target for functionalization to enable bioconjugation, the process of attaching the molecule to larger entities like peptides, antibodies, or nanoparticles for targeted delivery or to probe biological systems.
Modification of the linker can be achieved by introducing chemically reactive groups. For example, synthetic routes can be designed to incorporate a terminal alkyne or azide (B81097) group onto the propyl chain, making the molecule amenable to "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient and biocompatible, allowing for the straightforward conjugation to biomolecules that have been tagged with the complementary functional group. chemrxiv.org
Alternatively, a hydroxyl or amino group could be introduced into the propyl linker during synthesis. These functional groups can be used for standard conjugation chemistries, such as ester or amide bond formation. Research on similar bioactive molecules has shown that modifying or replacing the propyl linker can significantly impact biological activity. nih.govnih.gov In a study on gankyrin binders, replacing the propyl linker with different acyclic linkers, in combination with other modifications, led to compounds with substantially improved anti-proliferative activity. nih.gov This highlights that the linker is not merely a spacer but an integral part of the pharmacophore that can be optimized.
Introduction of Isosteric and Bioisosteric Replacements
Bioisosteric replacement is a cornerstone of drug design, involving the substitution of a functional group with another that retains similar physical and chemical properties, leading to retained or enhanced biological activity while potentially improving pharmacokinetic properties or reducing toxicity. drughunter.comestranky.sk The structure of this compound has several components amenable to such modifications.
Nitro Group: The 4-nitro group is strongly electron-withdrawing. It can be replaced by other electron-withdrawing groups such as a cyano (-CN), trifluoromethyl (-CF₃), or sulfonyl (-SO₂R) group. These changes can modulate the electronic properties of the phenoxy ring, influencing receptor binding and metabolic stability.
Ether Linkage: The phenoxy ether linkage (-O-) can be replaced by bioisosteres such as a thioether (-S-), sulfoxide (B87167) (-SO-), sulfone (-SO₂-), or a methyleneoxy (-CH₂O-) group. These substitutions alter the bond angle, lipophilicity, and hydrogen bonding capacity of the linker region.
Imidazole Ring: The imidazole ring itself can be swapped for other five-membered heterocycles like pyrazole, 1,2,4-triazole, oxazole, or thiazole. drughunter.com Such changes can fine-tune pKa, hydrogen bonding patterns, and metabolic stability. For instance, replacing an imidazole with a 1,2,4-oxadiazole (B8745197) has been successfully used to generate potent and selective inhibitors in other molecular scaffolds. nih.gov
Phenyl Ring: The benzene (B151609) ring could be replaced by other aromatic systems, such as pyridine (B92270) or thiophene, to alter polarity and introduce new interaction points. Nonclassical isosteres like the bicyclo[1.1.1]pentane motif have also been used as phenyl ring substitutes to improve properties like oral bioavailability. nih.gov
Table 2: Common Bioisosteric Replacements for Functional Groups
| Original Group | Bioisosteric Replacement(s) | Potential Impact | Reference |
|---|---|---|---|
| Nitro (-NO₂) | Cyano (-CN), Trifluoromethyl (-CF₃), Sulfonamide (-SO₂NH₂) | Altered electronics, metabolic stability | nih.gov |
| Ether (-O-) | Thioether (-S-), Amine (-NH-), Methylene (-CH₂-) | Modified lipophilicity, bond angles, H-bonding | acs.org |
| Amide (-CONH-) | 1,2,4-Triazole, 1,3,4-Oxadiazole, Trifluoroethylamine | Enhanced metabolic stability, altered polarity | drughunter.com |
| Phenyl | Thiophene, Pyridine, Bicyclo[1.1.1]pentane | Modified solubility, new interaction vectors | nih.gov |
Combinatorial Chemistry Approaches for Analogue Library Generation
Combinatorial chemistry provides a high-throughput method for generating large, structurally diverse libraries of compounds for screening. nih.gov The scaffold of this compound is well-suited for such an approach. A combinatorial library can be designed by systematically varying each of the three main components.
A potential synthetic strategy would involve a divergent, multi-step synthesis on a solid support.
Building Block Set 1 (Phenols): A variety of substituted phenols (e.g., with different electronic and steric properties at the 4-position, such as chloro, methoxy, cyano) could be used instead of 4-nitrophenol (B140041).
Building Block Set 2 (Linkers): A set of di-haloalkanes of varying lengths (e.g., 1,2-dibromoethane, 1,4-dibromobutane) could be used in place of the 3-carbon linker precursor to explore the optimal distance between the terminal rings.
Building Block Set 3 (Azoles): Imidazole could be reacted, or it could be substituted with a library of other nitrogen-containing heterocycles like benzimidazole, triazoles, or pyrazoles.
By reacting these sets of building blocks in a systematic, parallel fashion, a large library of analogues can be rapidly synthesized. For example, using 10 phenols, 5 linkers, and 10 azoles could theoretically generate 10 x 5 x 10 = 500 unique compounds. Recent advances include Python-based methods for designing target-focused libraries and using "click chemistry" to assemble libraries of metal complexes from pyridyl-1,2,3-triazole ligands. chemrxiv.orgnih.gov Such methods could be adapted to accelerate the discovery of potent analogues based on the title compound's structure.
Development of Prodrug Strategies
A prodrug is an inactive or less active molecule that is metabolically converted into the active parent drug within the body. This strategy is often employed to overcome issues of poor solubility, low bioavailability, or lack of targeted delivery. nih.gov
For this compound, several prodrug approaches could be envisioned:
Nitro-reduction: The 4-nitro group is a well-known substrate for nitroreductase enzymes, which are found in hypoxic (low oxygen) environments, such as those present in solid tumors. This makes the nitro group a "hypoxia-activated" prodrug moiety. The reduction of the nitro group to an amine can unmask a cytotoxic agent or trigger the release of a secondary drug.
Phosphate (B84403) Prodrugs: If a hydroxyl group were introduced into the structure (e.g., on the propyl linker or by replacing the nitro group with a hydroxyl), it could be converted into a phosphate ester. Phosphate prodrugs significantly increase aqueous solubility and are often cleaved by intracellular phosphatases to release the active parent drug.
Nucleoside Analogue Prodrugs (NAPs): If the molecule were to be developed as an antiviral or anticancer agent, a nucleoside analogue prodrug strategy could be applied. This often involves attaching a lipophilic moiety to a nucleoside analogue to improve oral absorption and cellular penetration. nih.gov While the title compound is not a nucleoside, similar principles of increasing lipophilicity to enhance diffusion and distribution could be applied by esterifying a functional handle on the molecule.
Analytical Method Development for Research Applications
Development of Bioanalytical Methods for Concentration Monitoring in Biological Research Models
The development of a robust bioanalytical method is crucial for quantifying 1-[3-(4-nitrophenoxy)propyl]-1H-imidazole in biological matrices like plasma, urine, or tissue homogenates, which is essential for pharmacokinetic and metabolic studies. onlinepharmacytech.info A typical approach would involve liquid chromatography coupled with a suitable detector.
Sample Preparation: The initial and most critical step is the efficient extraction of the analyte from the complex biological matrix. youtube.com Common techniques that would be evaluated include:
Protein Precipitation (PPT): This is often the simplest and fastest method, involving the addition of an organic solvent like acetonitrile (B52724) or methanol (B129727) to precipitate plasma proteins. youtube.comresearchgate.net
Liquid-Liquid Extraction (LLE): This method offers a cleaner extract by partitioning the analyte between the aqueous biological sample and an immiscible organic solvent. asianpubs.org
Solid-Phase Extraction (SPE): This technique provides the cleanest samples by using a solid sorbent to selectively bind the analyte, which is then eluted with a small volume of solvent. youtube.com
Chromatographic Separation and Detection: A reverse-phase high-performance liquid chromatography (HPLC) method would be the standard choice for separation. researchgate.netasianpubs.org The method would be optimized for a C18 or a phenyl column, given the aromatic nature of the compound. onlinepharmacytech.inforesearchgate.net A mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile or methanol would be used in either an isocratic or gradient elution mode to achieve optimal separation from endogenous matrix components. onlinepharmacytech.infosielc.com
Given the presence of the nitrophenoxy chromophore, UV detection would be a straightforward and effective detection method. sielc.comresearchgate.net The wavelength of maximum absorbance (λmax) for the nitroaromatic group would likely be in the 270-330 nm range. asianpubs.orgsielc.com For higher sensitivity and selectivity, especially at low concentrations, liquid chromatography-tandem mass spectrometry (LC-MS/MS) would be the preferred platform. onlinepharmacytech.info
A validation process, following regulatory guidelines, would be necessary to ensure the method's reliability. criver.comyoutube.com This involves assessing parameters such as specificity, linearity, accuracy, precision, recovery, and stability under various conditions (e.g., freeze-thaw cycles). youtube.com
Table 1: Representative HPLC-UV Method Parameters for Quantification in Plasma
| Parameter | Proposed Condition |
| Instrumentation | HPLC with UV Detector |
| Column | C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm) asianpubs.org |
| Mobile Phase | Acetonitrile and 0.05 M phosphate buffer (pH 4.5) in a 40:60 v/v ratio asianpubs.org |
| Flow Rate | 1.0 mL/min asianpubs.org |
| Detection Wavelength | Estimated around 310-325 nm based on nitroimidazole structures researchgate.netasianpubs.org |
| Internal Standard | A structurally similar compound without interference, e.g., another substituted nitroimidazole like Tinidazole asianpubs.org |
| Sample Preparation | Protein precipitation with acetonitrile or Liquid-Liquid Extraction with dichloromethane (B109758) researchgate.netasianpubs.org |
| Linearity Range | Expected to be in the ng/mL to µg/mL range, e.g., 50 ng/mL to 10 µg/mL asianpubs.org |
Chromatographic Techniques for High-Purity Isolation and Characterization
For research applications, obtaining this compound in high purity is essential. Following its synthesis, purification would typically be achieved using column chromatography. google.com
Purification: Silica gel column chromatography is a standard method for purifying synthetic organic compounds. google.com A solvent system, likely a mixture of a non-polar solvent (e.g., petroleum ether or hexane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane), would be optimized to separate the target compound from unreacted starting materials and byproducts. google.com The progress of the separation would be monitored by thin-layer chromatography (TLC).
For applications requiring extremely high purity, preparative HPLC could be employed. This technique uses the same principles as analytical HPLC but on a larger scale to isolate and collect pure fractions of the compound. While effective, it is a more resource-intensive method compared to standard column chromatography. google.com In some cases, selective precipitation by forming a salt of the imidazole (B134444) nitrogen could also be a viable, non-chromatographic purification strategy. google.com
Characterization: Once purified, the compound's identity and structure would be confirmed using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS). google.comasianpubs.org
Table 2: Typical Purification and Characterization Scheme
| Technique | Purpose & Typical Parameters |
| Thin-Layer Chromatography (TLC) | To monitor reaction progress and identify suitable solvent systems for column chromatography. Visualized under UV light or with iodine vapor. nih.govresearchgate.net |
| Silica Gel Column Chromatography | Primary purification method. Stationary phase: Silica gel (e.g., 300-400 mesh). Mobile phase: Gradient of petroleum ether/dichloromethane or similar. google.com |
| Nuclear Magnetic Resonance (NMR) | To confirm the chemical structure by analyzing the chemical shifts and coupling constants of ¹H and ¹³C nuclei. google.comasianpubs.org |
| Mass Spectrometry (MS) | To confirm the molecular weight of the compound via techniques like Electrospray Ionization (ESI). google.comasianpubs.org |
Electrochemical Methods for Redox Behavior Analysis
The presence of the reducible nitroaromatic group makes this compound an excellent candidate for electrochemical analysis. Techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) can provide significant insight into its redox properties. acs.orgresearchgate.net
The electrochemical reduction of nitroaromatic compounds is a well-studied process. acs.orgacs.org In aqueous media, the nitro group (R-NO₂) typically undergoes an irreversible, multi-electron reduction to a hydroxylamine (B1172632) derivative (R-NHOH) in a process that involves four electrons and four protons. researchgate.net Further reduction to the amine (R-NH₂) can also occur. researchgate.net
By applying CV, one can study the reduction potential of the compound, which is influenced by factors like pH and the nature of other substituents on the aromatic ring. acs.orgresearchgate.net The electron-withdrawing power of substituents can systematically shift the reduction potential. acs.org Modifying the electrode surface, for instance, with multi-walled carbon nanotubes or gold nanoparticles, can enhance detection sensitivity and analyte affinity. nih.gov
Table 3: Representative Parameters for Cyclic Voltammetry Analysis
| Parameter | Proposed Condition |
| Instrumentation | Potentiostat/Galvanostat with a three-electrode cell ijraset.com |
| Working Electrode | Glassy Carbon Electrode (GCE) or a modified GCE nih.govijraset.com |
| Reference Electrode | Ag/AgCl ijraset.com |
| Counter Electrode | Platinum wire ijraset.com |
| Supporting Electrolyte | Aqueous buffer solution (e.g., phosphate or Britton-Robinson buffer) at a defined pH researchgate.net |
| Scan Rate Range | 10-250 mV/s to investigate mechanism and kinetics ijraset.com |
| Potential Window | Scanned from a positive potential (e.g., +0.5 V) to a negative potential (e.g., -1.0 V) to observe the reduction |
Kinetic Assay Development for Mechanistic Studies
Kinetic assays can be developed to understand the mechanisms by which this compound interacts with biological targets, such as enzymes, or its stability and reactivity with other chemical species.
Enzyme Inhibition Kinetics: Many imidazole-containing compounds are known to be enzyme inhibitors, often interacting with metalloenzymes or acting as competitive inhibitors in active sites. nih.govnih.gov If this compound is investigated as a potential enzyme inhibitor, kinetic assays would be essential.
These experiments involve measuring the initial rate of an enzyme-catalyzed reaction at various substrate concentrations in the presence and absence of different, fixed concentrations of the inhibitor. nih.gov By analyzing the data using methods like Lineweaver-Burk plots, the mechanism of inhibition (e.g., competitive, non-competitive, or mixed) and key kinetic parameters like the inhibition constant (Kᵢ) can be determined. nih.gov
Chemical Reaction Kinetics: The reactivity of the imidazole ring or the nitroaromatic group can also be studied. For example, the kinetics of its reaction with reactive species like ozone or hydroxyl radicals can be determined by monitoring the disappearance of the parent compound over time using HPLC-UV. researchgate.netrsc.org Such studies yield second-order rate constants that quantify the compound's reactivity and potential degradation pathways in different environments. rsc.org
Table 4: Illustrative Data from a Hypothetical Enzyme Inhibition Study
| Substrate Conc. (µM) | Initial Velocity (µM/min) (No Inhibitor) | Initial Velocity (µM/min) (with Inhibitor) |
| 10 | 5.0 | 3.1 |
| 20 | 8.3 | 5.6 |
| 50 | 14.3 | 10.7 |
| 100 | 20.0 | 16.0 |
| 200 | 28.6 | 24.0 |
Advanced Applications of 1 3 4 Nitrophenoxy Propyl 1h Imidazole in Chemical Biology
Utility in Assay Development for High-Throughput Screening
High-throughput screening (HTS) is a foundational technology in drug discovery, allowing for the rapid testing of large libraries of chemical compounds to identify those that modulate a specific biological target or pathway. nih.gov The development of robust and reliable assays is paramount for the success of any HTS campaign.
The specific compound 1-[3-(4-nitrophenoxy)propyl]-1H-Imidazole has not been explicitly documented as a tool or standard in the development of high-throughput screening assays. In a hypothetical scenario, if this compound were found to be a potent and selective inhibitor or activator of a particular enzyme, it could serve as a positive control in an HTS assay designed to find other modulators of that same enzyme. Its well-defined activity would provide a benchmark against which to measure the effects of other test compounds. However, without empirical data on its biological targets and activity, its utility in this context remains theoretical.
Role in Understanding Biological Pathways
A key goal of chemical biology is to use small molecules to understand the intricate networks of biological pathways that govern cellular function. By selectively perturbing a single component of a pathway with a chemical probe, researchers can unravel the complex interplay between different proteins and signaling events.
Currently, there is no available research that specifically implicates This compound in the elucidation of any particular biological pathway. Studies of this nature would require identifying a specific pathway that is modulated by this compound and then using it as a tool to dissect the molecular mechanisms within that pathway. For instance, if the compound were found to inhibit a specific kinase, it could be used to study the downstream effects of that kinase's activity in a signaling cascade. The absence of such studies in the current body of scientific literature means that the role of This compound in understanding biological pathways has not yet been established.
Future Research Directions and Emerging Opportunities
Exploration of Novel Therapeutic Hypotheses
The unique combination of the imidazole (B134444) and 4-nitrophenoxy motifs in 1-[3-(4-nitrophenoxy)propyl]-1H-imidazole suggests several plausible therapeutic hypotheses that warrant investigation. The imidazole ring is a versatile heterocyclic structure found in numerous clinically used drugs, valued for its ability to engage in various biological interactions. mdpi.com The nitro group, particularly in a hypoxic environment, can be a precursor to reactive nitrogen species, a property exploited in certain anticancer and antimicrobial agents. nih.gov
Future research could focus on the following areas:
Anticancer Activity: The nitroaromatic component suggests potential as a hypoxia-activated prodrug. nih.gov In the low-oxygen environment characteristic of solid tumors, the nitro group could be reduced to cytotoxic species that damage cancer cells. This hypothesis could be tested by evaluating the compound's cytotoxicity against various cancer cell lines under both normoxic and hypoxic conditions.
Antimicrobial Properties: Nitroimidazole derivatives have a long history as antimicrobial agents. mdpi.com The proposed mechanism often involves the reductive activation of the nitro group within microbial cells, leading to the generation of free radicals that damage cellular components. nih.gov Investigating the activity of this compound against a panel of pathogenic bacteria and fungi could uncover novel antimicrobial applications.
Enzyme Inhibition: The imidazole moiety is known to coordinate with metal ions in the active sites of various enzymes. mdpi.com This suggests that the compound could be explored as an inhibitor of metalloenzymes implicated in disease processes. Initial screening against a broad range of enzymes could identify potential targets for further investigation.
Integration with Systems Biology Approaches
To elucidate the mechanism of action and identify potential biomarkers for this compound, a systems biology approach would be invaluable. This holistic methodology moves beyond a single-target perspective to understand the broader impact of a compound on cellular networks.
Key systems biology strategies could include:
Transcriptomics and Proteomics: Analyzing changes in gene and protein expression in cells treated with the compound can provide a comprehensive view of the affected biological pathways. This could reveal novel targets and off-target effects.
Metabolomics: Studying the metabolic fingerprint of treated cells can offer insights into how the compound perturbs cellular metabolism, which is particularly relevant for understanding its effects on cancer cell bioenergetics or microbial survival.
Interactome Mapping: Identifying the proteins that physically interact with the compound or its metabolites can help to pinpoint its direct molecular targets within the cell.
Application of Artificial Intelligence and Machine Learning in Analog Design
Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by accelerating the design-make-test-analyze cycle. For this compound, these computational tools can be leveraged to design novel analogs with improved potency, selectivity, and pharmacokinetic properties.
Future computational efforts could involve:
Generative Models: AI models can be trained on large datasets of known bioactive molecules to generate novel chemical structures with desired properties. These models could be used to create a virtual library of analogs of this compound for in silico screening.
Quantitative Structure-Activity Relationship (QSAR) Modeling: By correlating the structural features of a series of analogs with their biological activity, ML models can predict the activity of new, untested compounds. This can guide the synthesis of the most promising candidates.
Predictive ADMET Modeling: AI algorithms can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new analogs, helping to identify candidates with a higher probability of success in later stages of drug development.
Development of Advanced Delivery Systems for Research Models
To effectively study the biological activity of this compound in preclinical research models, advanced drug delivery systems can be employed. These systems can improve the compound's solubility, stability, and bioavailability, and enable targeted delivery to specific tissues or cells.
Potential delivery systems for research applications include:
Nanoparticle-Based Carriers: Encapsulating the compound in nanoparticles, such as liposomes or polymeric nanoparticles, can enhance its delivery to tumor tissues through the enhanced permeability and retention (EPR) effect. nih.govijrpr.comnih.gov This is particularly relevant for exploring its potential as an anticancer agent.
pH-Responsive Systems: Given the imidazole moiety, which can be protonated at acidic pH, pH-sensitive delivery systems could be designed to release the compound preferentially in the acidic microenvironment of tumors or within the endosomes of cells.
Inhalable Formulations: For investigating its potential against respiratory pathogens or lung cancer, developing an inhalable formulation could provide direct delivery to the lungs, maximizing local concentrations while minimizing systemic exposure. youtube.com
By systematically pursuing these future research directions, the scientific community can unlock the full therapeutic potential of this compound and its derivatives, potentially leading to the development of novel treatments for a range of diseases.
Q & A
Q. What are the optimal synthetic routes for 1-[3-(4-nitrophenoxy)propyl]-1H-imidazole, and how do reaction conditions influence yield?
The synthesis typically involves nucleophilic substitution or cross-coupling reactions to attach the 4-nitrophenoxypropyl group to the imidazole core. Key parameters include:
- Temperature : Higher temperatures (80–100°C) accelerate substitution but may degrade sensitive intermediates .
- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity, while protic solvents (e.g., ethanol) may reduce side reactions .
- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactions in biphasic systems .
Methodological Tip: Use HPLC or GC-MS to monitor intermediate formation and optimize stepwise yields .
Q. How can structural characterization of this compound be validated using spectroscopic techniques?
- NMR : Analyze and NMR spectra to confirm substitution patterns (e.g., imidazole C2 proton at δ 7.2–7.5 ppm, nitrophenoxy aromatic protons at δ 8.0–8.3 ppm) .
- FTIR : Identify key functional groups (e.g., nitro group stretching at 1520–1350 cm, imidazole C-N vibrations at 1250–1150 cm) .
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry for derivatives .
Q. What are the recommended storage conditions to ensure chemical stability?
- Store under inert gas (N) at –20°C to prevent oxidation of the nitro group or hydrolysis of the ether linkage .
- Avoid prolonged exposure to UV light, which may degrade the imidazole ring .
Advanced Research Questions
Q. How do substituent modifications (e.g., nitro group position, propyl chain length) impact biological activity?
- Nitro group : The para position (4-nitrophenoxy) enhances electron-withdrawing effects, increasing electrophilicity for interactions with biological targets (e.g., enzyme active sites) .
- Propyl chain : A three-carbon spacer balances lipophilicity and flexibility, improving membrane permeability compared to shorter chains .
Methodological Approach: Synthesize analogs (e.g., 2-nitrophenoxy, butyl chain) and compare IC values in enzyme inhibition assays .
Q. How can data contradictions in biological activity studies be resolved?
Common discrepancies arise from:
- Purity : Residual solvents (e.g., DMF) or unreacted intermediates may skew bioassay results. Validate purity via HPLC (>98%) before testing .
- Assay conditions : Varying pH or ionic strength alters protonation states of the imidazole ring (pK ~6.8), affecting binding affinity .
Contradiction Analysis: Replicate studies under standardized conditions (e.g., PBS buffer, pH 7.4) and use positive controls (e.g., known inhibitors) .
Q. What computational methods predict interaction mechanisms with target proteins?
- Docking simulations : Use AutoDock Vina to model binding poses with enzymes (e.g., cytochrome P450). Focus on hydrogen bonding between the imidazole N3 and catalytic residues .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to identify critical binding motifs .
Q. How can analytical methods be validated for quantifying this compound in complex matrices?
Q. What strategies mitigate side reactions during large-scale synthesis?
- Flow chemistry : Continuous reactors minimize thermal degradation and improve mixing efficiency for exothermic steps (e.g., nitro group introduction) .
- Design of Experiments (DoE) : Apply Taguchi methods to optimize variables (temperature, stoichiometry) and reduce byproduct formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
